
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies, and molecular switches .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical and spectroscopic techniques. For similar compounds, Density Functional Theory (DFT) has been used to investigate the theoretically optimized geometrical structures .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its reactivity with other substances. Benzothiazole derivatives are known to undergo a variety of reactions, including those with antipyrine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For similar compounds, properties such as melting point, boiling point, and density have been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthetic Approaches
Novel benzothiazole-substituted β-lactam hybrids have been synthesized, showcasing the versatility of benzothiazole derivatives in chemical synthesis. These compounds were evaluated for antimicrobial and antimalarial activities, indicating their potential in medicinal chemistry (Alborz et al., 2018).
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial activity, further underscoring their importance in the development of new therapeutic agents (Salahuddin et al., 2017).
Cancer Research
Benzothiazole derivatives have been investigated for their anticancer properties. Notably, certain derivatives have shown promising cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Firoozpour et al., 2018).
Chemical Properties and Applications
Fluorescent Probes
Benzothiazole-based fluorescent probes have been developed for sensing pH and metal cations, demonstrating the utility of these compounds in analytical chemistry and biological imaging (Tanaka et al., 2001).
Corrosion Inhibition
Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, indicating their potential application in materials science and engineering (Hu et al., 2016).
Molecular Mechanisms and Pharmacological Effects
Mechanisms of Action
Research into the molecular mechanisms of benzothiazole derivatives has revealed insights into their interactions with biological targets, such as tubulin polymerization inhibition and VEGF-A inhibition, offering potential pathways for therapeutic intervention (Liu et al., 2016; Prashanth et al., 2014).
Environmental Applications
Herbicide Degradation
The degradation of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology demonstrates the environmental applications of benzothiazole-related research, emphasizing the importance of finding efficient methods for the breakdown of toxic herbicides (Ghoshdastidar & Tong, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-22-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGQKKPKSEQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)

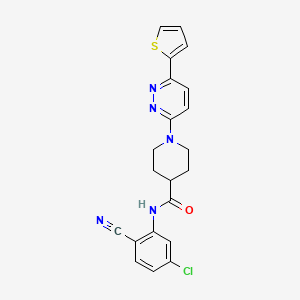
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)
![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)
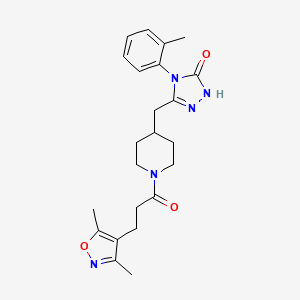
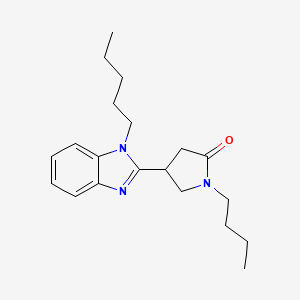
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)
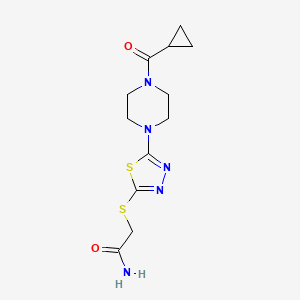
![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)
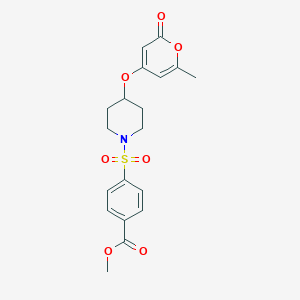
![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)
![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)